Acide 4-(3,4-dihydroxyphényl)butanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

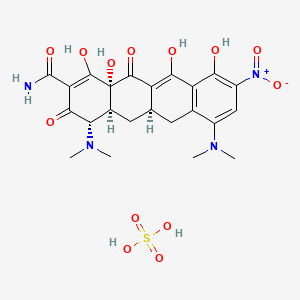

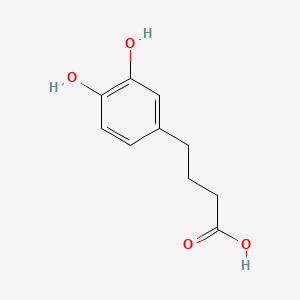

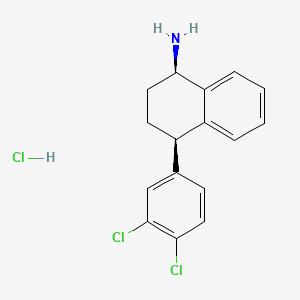

4-(3,4-Dihydroxyphenyl)butanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to a benzene ring and a butanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits.

Applications De Recherche Scientifique

4-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mécanisme D'action

Target of Action

The primary target of 4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-DHPPA, is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression.

Mode of Action

3,4-DHPPA interacts with its target, HDAC, by inhibiting its activation . This inhibition can reduce the activation of macrophages and inflammation during hepatic ischemia/reperfusion injury (HIRI) .

Biochemical Pathways

The action of 3,4-DHPPA affects the biochemical pathway involving HDACs. By inhibiting HDACs, 3,4-DHPPA can modulate the transcription of various genes, impacting cellular functions such as cell cycle progression, differentiation, and apoptosis .

Result of Action

The inhibition of HDACs by 3,4-DHPPA can alleviate HIRI by reducing the activation of macrophages and inflammation . This suggests that 3,4-DHPPA may have potential therapeutic applications in conditions related to hepatic ischemia/reperfusion injury.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of 3,4-dihydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to form 4-(3,4-Dihydroxyphenyl)butanoic acid .

Industrial Production Methods: Industrial production of 4-(3,4-Dihydroxyphenyl)butanoic acid often involves biotransformation processes using microbial cultures. For instance, the use of whole cell cultures of Arthrobacter protophormiae has been reported to convert 4-hydroxyphenylacetic acid to 4-(3,4-Dihydroxyphenyl)butanoic acid with a yield of 52% .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 4-(3,4-Dihydroxyphenyl)butanol.

Substitution: Formation of halogenated derivatives.

Comparaison Avec Des Composés Similaires

3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.

4-Hydroxyphenylacetic acid: A precursor in the synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid.

Uniqueness: 4-(3,4-Dihydroxyphenyl)butanoic acid is unique due to its butanoic acid side chain, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature enhances its solubility and bioavailability, making it a valuable compound in various applications .

Propriétés

IUPAC Name |

4-(3,4-dihydroxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMIBYIGJIUJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)